Tilarginine hydrochloride

Description

Classification as an Arginine Derivative and Nitric Oxide Synthase Inhibitor

Tilarginine (B1682903) hydrochloride, also known as NG-monomethyl-L-arginine (L-NMMA), is classified as a derivative of the amino acid L-arginine. drugbank.com Its primary and most studied pharmacological action is the inhibition of nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO). ontosight.aicancer.gov

The inhibition of NOS by tilarginine is a reversible process; an excess of L-arginine can overcome the inhibitory effect. oup.com The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, for tilarginine across all NOS isoforms is in the low micromolar range, typically around 2–5 μM. oup.com

Table 1: Classification and Properties of Tilarginine Hydrochloride

| Feature | Description |

| Chemical Name | NG-monomethyl-L-arginine hydrochloride |

| Abbreviation | L-NMMA |

| Classification | Arginine Derivative |

| Mechanism of Action | Competitive inhibitor of nitric oxide synthase (NOS) |

| Selectivity | Non-selective (pan-NOS inhibitor) |

| Effect | Decreases the production of nitric oxide (NO) |

Historical Context of Nitric Oxide Pathway Research and Therapeutic Modulation

The investigation of this compound is a direct consequence of decades of research into the nitric oxide pathway. The journey to understanding this crucial signaling molecule involved several key discoveries. nih.gov

Initially identified in the late 18th century by Joseph Priestley, nitric oxide was long considered merely a toxic gas and environmental pollutant. wikipedia.orgglaucomahorizons.com Its biological significance remained unknown until the latter half of the 20th century. A pivotal moment came in 1980 when Robert F. Furchgott demonstrated that the relaxation of blood vessels in response to certain stimuli was dependent on the presence of the endothelium, the inner lining of blood vessels. nih.govahajournals.org He proposed the existence of an "endothelium-derived relaxing factor" (EDRF). nih.govahajournals.org

In parallel, Ferid Murad, studying the action of nitroglycerin, discovered in 1977 that it releases nitric oxide, which in turn relaxes smooth muscle cells. ahajournals.org The puzzle pieces came together in 1986 when Louis J. Ignarro independently proposed that EDRF was, in fact, nitric oxide. ahajournals.org This identification was a major breakthrough, revealing a novel signaling mechanism in the cardiovascular system. researchgate.net For their groundbreaking discoveries concerning nitric oxide as a signaling molecule, Furchgott, Ignarro, and Murad were awarded the Nobel Prize in Physiology or Medicine in 1998. wikipedia.orgahajournals.orgresearchgate.net

Subsequent research led to the discovery and characterization of the nitric oxide synthase (NOS) enzymes, the proteins responsible for producing nitric oxide from L-arginine. nih.gov The identification of different NOS isoforms (nNOS, iNOS, and eNOS) revealed the diverse roles of nitric oxide in neurotransmission, immune responses, and vascular regulation. frontiersin.org This deeper understanding of the pathway naturally led to the exploration of therapeutic modulation, including the development of inhibitors like tilarginine to counter the effects of excessive nitric oxide production in certain pathological conditions. physiology.organnualreviews.org

Table 2: Timeline of Key Discoveries in Nitric Oxide Research

| Year(s) | Discovery | Key Researchers |

| 1775 | First discovery of nitric oxide gas. glaucomahorizons.com | Joseph Priestley |

| 1977 | Nitroglycerin found to release nitric oxide, causing smooth muscle relaxation. ahajournals.org | Ferid Murad |

| 1980 | Discovery of endothelium-dependent relaxation and the proposal of EDRF. nih.govahajournals.org | Robert F. Furchgott |

| 1986 | Identification of EDRF as nitric oxide. ahajournals.org | Louis J. Ignarro |

| 1992 | Nitric oxide named "Molecule of the Year" by Science journal. wikipedia.orgglaucomahorizons.com | - |

| 1998 | Nobel Prize in Physiology or Medicine awarded for discoveries concerning nitric oxide as a signaling molecule. wikipedia.orgahajournals.orgresearchgate.net | Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad |

Rationale for Investigating this compound in Pathophysiological States

The rationale for investigating this compound stems from the understanding that while nitric oxide is essential for many physiological processes, its overproduction can be detrimental. nih.gov In certain disease states, the expression of inducible nitric oxide synthase (iNOS) is dramatically upregulated, leading to excessive levels of nitric oxide. nih.gov This can contribute to severe hypotension (low blood pressure), tissue damage, and organ dysfunction. nih.govcore.ac.uk

Septic Shock: In sepsis and septic shock, inflammatory mediators trigger a massive release of nitric oxide, leading to widespread vasodilation, decreased responsiveness to vasoconstrictor agents, and myocardial depression. nih.govelsevier.es The resulting profound hypotension is a hallmark of septic shock and a major contributor to its high mortality rate. core.ac.ukatsjournals.org The inhibition of nitric oxide synthase with agents like tilarginine was therefore investigated as a potential therapeutic strategy to reverse this life-threatening vasodilation and restore blood pressure. nih.gov

Cardiogenic Shock: Similarly, in cardiogenic shock, particularly following a heart attack, a systemic inflammatory response can lead to the activation of iNOS and excessive nitric oxide production. scispace.com This overproduction of nitric oxide can exacerbate the condition by causing inappropriate vasodilation and further suppressing heart muscle contractility. scispace.com Therefore, the use of a NOS inhibitor was explored to counteract these effects and improve hemodynamic stability. scispace.com

Table 3: Pathophysiological States Investigated with this compound

| Pathophysiological State | Rationale for Investigation |

| Septic Shock | To counteract excessive vasodilation and hypotension caused by iNOS-driven nitric oxide overproduction. nih.govelsevier.es |

| Cardiogenic Shock | To mitigate inappropriate vasodilation and myocardial suppression resulting from systemic inflammation and iNOS activation. scispace.com |

| Cardiovascular Diseases | To explore the role of dysregulated nitric oxide in conditions like hypertension and endothelial dysfunction. ontosight.ainih.gov |

| Inflammatory Conditions | To investigate the contribution of nitric oxide to the pathophysiology of various inflammatory disorders. annualreviews.org |

| Cancer | To study the potential of NOS inhibition in modulating the tumor microenvironment and immune response. cancer.govnih.gov |

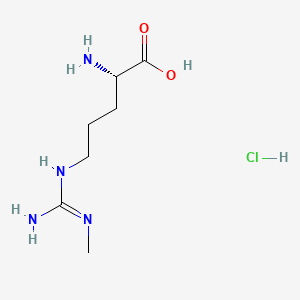

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXVJHXZUSLQC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166117 | |

| Record name | 546C88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156706-47-7 | |

| Record name | 546C88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilarginine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 546C88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Tilarginine Hydrochloride

Mechanism of Nitric Oxide Synthase Inhibition by Tilarginine (B1682903) Hydrochloride

Tilarginine is recognized as a potent inhibitor of nitric oxide synthase (NOS), the family of enzymes that catalyze the production of nitric oxide from L-arginine. agscientific.comcancer.govnih.gov This inhibition is the primary mechanism through which Tilarginine exerts its biological effects.

The nitric oxide synthase family comprises three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.govmaastrichtuniversity.nl Tilarginine is characterized as a non-selective, or "pan-NOS," inhibitor, as it targets all three isoforms. cancer.govmedchemexpress.comnih.gov This broad-spectrum inhibition means that its effects are not confined to a single tissue type or physiological system but can influence neuronal, immune, and cardiovascular functions mediated by NO. maastrichtuniversity.nl

Research has quantified the inhibitory potency of Tilarginine against each NOS isoform, revealing slight variations in its affinity for them. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) demonstrate this non-selective profile. For instance, the Ki values for rat nNOS, human eNOS, and mouse iNOS are approximately 0.18 µM, 0.4 µM, and 6 µM, respectively. medchemexpress.com Other studies have reported IC50 values of 4.9 µM for nNOS, 3.5 µM for eNOS, and 6.6 µM for iNOS. hellobio.com

| NOS Isoform | Parameter | Value (µM) | Species/Source |

|---|---|---|---|

| nNOS (NOS1) | Ki | ~0.18 | Rat medchemexpress.comselleckchem.com |

| nNOS (NOS1) | IC50 | 4.1 | Not Specified selleckchem.com |

| nNOS (NOS1) | IC50 | 4.9 | Not Specified hellobio.com |

| eNOS (NOS3) | Ki | ~0.4 | Human medchemexpress.com |

| eNOS (NOS3) | IC50 | 3.5 | Not Specified hellobio.com |

| iNOS (NOS2) | Ki | ~6 | Mouse/Rat medchemexpress.comselleckchem.com |

| iNOS (NOS2) | IC50 | 6.6 | Not Specified hellobio.com |

Tilarginine's inhibitory action is based on its structural similarity to L-arginine, the natural substrate for NOS enzymes. drugbank.comnih.gov It acts as a competitive antagonist, binding to the same active site on the NOS enzyme that L-arginine would normally occupy. nih.govhellobio.combiotium.com By occupying this site, Tilarginine prevents the conversion of L-arginine to L-citrulline and nitric oxide. nih.gov

A hallmark of this competitive antagonism is that its inhibitory effects can be surmounted by increasing the concentration of the substrate, L-arginine. nih.gov Studies have consistently demonstrated that the physiological effects of Tilarginine, such as vasoconstriction, can be prevented or reversed by the administration of L-arginine. medchemexpress.combohrium.com This competitive interaction underscores the direct and specific nature of Tilarginine's mechanism at the enzymatic level.

Downstream Signaling Pathway Modulation

By inhibiting the synthesis of nitric oxide, Tilarginine directly modulates the L-arginine-NO signaling cascade. nih.gov Nitric oxide is a critical signaling molecule that diffuses into target cells, such as vascular smooth muscle cells, and binds to its intracellular receptor, soluble guanylate cyclase (sGC). nih.gov This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov

The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses like smooth muscle relaxation (vasodilation). nih.gov By blocking the initial production of NO, Tilarginine prevents the activation of sGC and subsequently reduces the production of cGMP. hellobio.comnih.gov This disruption of the NO/cGMP pathway is the molecular basis for many of Tilarginine's physiological effects.

Impact on Nitric Oxide Homeostasis and Physiological Processes

The inhibition of NOS by Tilarginine leads to a significant disruption of nitric oxide homeostasis, impacting various physiological processes that are dependent on basal and stimulated NO production.

Vascular Tone and Blood Pressure : One of the most prominent effects of systemic NOS inhibition by Tilarginine is on the cardiovascular system. In the vascular endothelium, eNOS-derived NO plays a crucial role in maintaining vasodilation and normal blood pressure. bohrium.comnih.gov By inhibiting eNOS, Tilarginine reduces basal NO production, leading to vasoconstriction, an increase in arteriolar tone, and a dose-dependent rise in systemic blood pressure. medchemexpress.comnih.govbohrium.com

Immune and Inflammatory Responses : Inducible NOS (iNOS) is typically expressed in immune cells like macrophages in response to inflammatory stimuli, producing large amounts of NO for host defense. nih.govmaastrichtuniversity.nl However, excessive NO from iNOS can also contribute to the pathophysiology of inflammatory conditions and septic shock. maastrichtuniversity.nl As a non-selective inhibitor, Tilarginine blocks iNOS, thereby modulating these immune and inflammatory responses. cancer.gov

Neuronal Function : Neuronal NOS (nNOS) is constitutively expressed in the central and peripheral nervous systems, where NO functions as a neurotransmitter and neuromodulator. nih.govnih.gov Inhibition of nNOS by Tilarginine can influence neuronal signaling and has been explored for its potential neuroprotective effects in conditions associated with excitotoxicity. maastrichtuniversity.nl

Preclinical Research on Tilarginine Hydrochloride

In Vitro Studies on Cellular Responses to Nitric Oxide Synthase Inhibition

In vitro research has been fundamental in characterizing the biochemical activity of Tilarginine (B1682903) hydrochloride. As an analogue of L-arginine, it acts as a competitive inhibitor at the active site of all three major isoforms of nitric oxide synthase: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). This inhibition curtails the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes.

Studies using isolated porcine aortae have demonstrated that L-NMMA causes a concentration-dependent inhibition of the Ca2+-dependent endothelial NO synthase. This inhibitory action translates to direct physiological effects on vascular tissues. In preparations of rat aortic rings, L-NMMA was observed to induce endothelium-dependent contractions and to inhibit the endothelium-dependent relaxation typically caused by acetylcholine. These findings confirm its ability to block basal and stimulated NO production in the vascular endothelium, leading to vasoconstriction.

The inhibitory potency of Tilarginine has been quantified against various NOS isoforms, highlighting its non-selective profile.

| NOS Isoform | Species | Approximate Ki Value (μM) |

|---|---|---|

| nNOS (NOS1) | Rat | 0.18 |

| eNOS (NOS3) | Human | 0.4 |

| iNOS (NOS2) | Mouse | 6 |

Animal Models of Systemic Inflammatory Response and Shock

The role of excessive NO production in the pathophysiology of shock has prompted the evaluation of Tilarginine hydrochloride in relevant animal models.

In conditions like septic shock, the overexpression of iNOS leads to a massive release of NO, contributing to severe vasodilation, hypotension, and organ damage. Preclinical studies have explored the potential of L-NMMA to counteract these effects.

A notable study utilized a porcine model of endogenous peritoneal sepsis, where sepsis was induced by the intraperitoneal administration of cecal content. In this model, the continuous infusion of L-NMMA demonstrated significant therapeutic benefits. The treatment dramatically increased the survival rate, maintained mean arterial pressure, and preserved vital organ function without compromising tissue oxygenation.

| Parameter | Septic Control Group | L-NMMA Treated Septic Group | P-value |

|---|---|---|---|

| 9-Hour Survival Rate | 11% | 83% | < 0.001 |

| Mean Arterial Pressure | Further Decrease | Restored to Control Levels | < 0.00002 |

| Cardiac Index | Decreased | Maintained at Control Levels | Not Specified |

| Coronary Blood Flow | Decreased | Preserved | Not Specified |

These findings in a large animal model provided a strong rationale for investigating NOS inhibitors in human septic shock.

Cardiogenic shock, particularly following an acute myocardial infarction, is also associated with systemic inflammation and the generation of excess nitric oxide, which can lead to inappropriate vasodilatation and worsen shock. nih.gov While this has led to extensive clinical trials with Tilarginine in humans, detailed results from specific preclinical animal models of cardiogenic shock are not widely reported in the scientific literature. nih.govumk.pl

Other Experimental Disease Models Under Investigation

The therapeutic potential of modulating the L-arginine-NO pathway with this compound extends to other conditions, including metabolic and ocular disorders.

The nitric oxide pathway is recognized for its role in regulating energy metabolism and insulin (B600854) sensitivity. Research in animal models of obesity and diabetes has shown that NO bioavailability is often decreased in these states. nih.gov While many studies have focused on the beneficial effects of supplementing with the NO precursor, L-arginine, which has been shown to reduce adiposity and improve insulin sensitivity in diet-induced obese rats, the effects of the inhibitor L-NMMA are also under investigation. umk.plnih.gov

One study noted that central administration of L-NMMA into the brain (intracerebroventricularly) could regulate insulin secretion and peripheral insulin sensitivity, suggesting that centrally derived NO affects systemic metabolism. nih.gov However, detailed preclinical studies evaluating the systemic administration of this compound specifically in animal models of obesity and type 2 diabetes are limited in the available literature. The primary focus of published research has been on the effects of L-arginine supplementation. nih.govnih.govresearchgate.net

Nitric oxide is a key regulator of ocular blood flow, playing a crucial role in maintaining perfusion of the choroid, optic nerve, and retina. ed.ac.uk Dysregulation of the L-arginine/NO system has been implicated in various ocular diseases, including glaucoma and diabetic retinopathy. ed.ac.uk

Preclinical research in animal models has confirmed the importance of this pathway. In a study on anesthetized dogs, the administration of a potent NOS inhibitor, nitro-L-arginine methylester, led to a significant decrease in blood flow to the choroid, ciliary body, and iris, despite an increase in mean arterial pressure. nih.gov Another study in cats using the inhibitor N omega-nitro-L-arginine (NNL-A) demonstrated that blocking NO synthesis reduced basal choroidal blood flow and attenuated the increase in flow typically induced by acetylcholine. arvojournals.org These studies, while not using this compound specifically, provide strong evidence that NOS inhibition profoundly impacts ocular hemodynamics, suggesting that this mechanism is a critical area of investigation for potential therapeutic interventions in ocular diseases.

Regional Blood Flow Dynamics

The modulation of regional blood flow, particularly in the brain, is a key area of preclinical investigation for compounds affecting the L-arginine-nitric oxide pathway. Nitric oxide, synthesized by nitric oxide synthase (NOS), is a powerful vasodilator that plays a crucial role in regulating vascular tone and blood flow nih.govmdpi.com.

Preclinical studies in animal models have demonstrated the significance of endothelial NOS (eNOS) in mediating cerebral blood flow. In mice, the infusion of L-arginine, the substrate for NOS, led to a significant increase in regional cerebral blood flow (rCBF) nih.gov. This effect was absent in mutant mice lacking the eNOS enzyme, confirming that eNOS activity is essential for blood flow augmentation by L-arginine nih.gov. Further studies in rats investigated the impact of transient focal cerebral ischemia on L-arginine-induced rCBF enhancement. The findings indicated that a 20-minute period of ischemia significantly reduced the cerebrovascular response to L-arginine, an effect that was partially restored by pretreatment with a NOS inhibitor nih.gov. These studies suggest that the integrity of the NOS system is critical for maintaining normal cerebral blood flow dynamics and that its dysfunction, as seen in ischemic conditions, can impair vasodilation.

| Model | Compound | Key Finding | Reference |

| Mouse (SV-129) | L-arginine | Increased regional cerebral blood flow (rCBF) by 26%, an effect dependent on eNOS. | nih.gov |

| Mouse (eNOS deficient) | L-arginine | No change in rCBF, demonstrating the critical role of eNOS. | nih.gov |

| Rat (Suture-model) | L-arginine | rCBF increase was reduced after 20 minutes of focal ischemia. | nih.gov |

| Rat (Suture-model) | Nω-nitro-L-arginine (L-NA) + L-arginine | Pretreatment with the NOS inhibitor partly restored the L-arginine-induced rCBF increase post-ischemia. | nih.gov |

Potential in Oncology (Immunomodulating and Antineoplastic Activities)

Tilarginine is classified as a pan-nitric oxide synthase (NOS) inhibitor with potential immunomodulating and antineoplastic activities cancer.gov. The rationale for its investigation in oncology stems from the role of nitric oxide in the tumor microenvironment, where it can promote angiogenesis, metastasis, and immunosuppression cancer.gov. By inhibiting NOS, tilarginine may help to reverse the immunosuppressive environment and hinder tumor cell proliferation cancer.gov.

Preclinical evidence supports the concept of targeting the L-arginine-NO pathway in cancer therapy. In a syngeneic mouse model of colorectal cancer, baseline levels of L-arginine were found to correlate with the efficacy of immune checkpoint inhibitors (ICIs) nih.gov. The tumor rejection rate was significantly higher in mice with high baseline L-arginine levels compared to those with low levels (85.7% vs. 23.8%) nih.gov. This suggests that L-arginine metabolism is crucial for T-cell activation and an effective anti-tumor immune response nih.gov.

Furthermore, targeted inhibition of specific NOS isoforms has shown promise. In a preclinical model using human melanoma xenografts in immunodeficient mice, the selective inducible nitric oxide synthase (iNOS) inhibitor L-NIL significantly suppressed tumor growth and extended the survival of the mice nih.gov. Treatment with L-NIL was associated with a decrease in microvessel density and an increase in apoptotic cells within the tumors nih.gov. These findings provide a preclinical validation for targeted iNOS inhibition as a therapeutic strategy for solid tumors like melanoma nih.gov.

| Model | Compound/Target | Key Finding | Reference |

| Mouse (Colorectal Cancer) | L-arginine levels | High baseline L-arginine levels correlated with a significantly higher tumor rejection rate with ICI treatment. | nih.gov |

| Mouse (Human Melanoma Xenograft) | L-NIL (iNOS inhibitor) | Significantly inhibited melanoma growth, reduced microvessel density, and increased apoptosis. | nih.gov |

Neurological Conditions (e.g., Migraine, Headache Syndromes)

Aberrant nitric oxide signaling is strongly implicated in the pathophysiology of migraine migrainecollaborative.org. Preclinical research has explored the mechanisms by which modulation of the L-arginine-NO pathway could influence migraine and other headache syndromes. The hypothesis is that excessive vasodilation caused by NO could activate pain receptors, and conversely, preventing this vasodilation might alleviate migraine symptoms nih.govresearchgate.net.

A key piece of preclinical evidence comes from a mouse model of migraine, where stress, a common migraine trigger, followed by the administration of a normally harmless dose of an NO donor, sodium nitroprusside (SNP), could induce migraine-like symptoms migrainecollaborative.org. This suggests that under certain conditions, the NO pathway becomes sensitized, contributing to the onset of an attack migrainecollaborative.org. Human studies that complement these preclinical findings have found decreased interictal levels of L-arginine in the cerebrospinal fluid of migraine patients, suggesting a permanent dysregulation of NO signaling that could predispose individuals to attacks migrainecollaborative.org.

The potential therapeutic strategy of modulating this pathway is being explored. A clinical trial was designed to investigate whether oral treatment with L-arginine, as a way to potentially stabilize the NO system and promote a normal dilatory phenotype, could alleviate migraine frequency and severity nih.govresearchgate.netnih.gov. The rationale is that preventing or attenuating chronic microvascular constriction might reduce the activation of nociceptors that lead to headache pain nih.govresearchgate.net.

| Model/Condition | Key Finding | Implication | Reference |

| Mouse (Migraine Model) | Stress followed by an NO donor (SNP) triggered migraine-like symptoms. | Suggests a sensitization of the NO pathway in migraine. | migrainecollaborative.org |

| Migraine Patients (Human Study) | Decreased L-arginine levels in cerebrospinal fluid between attacks. | Points to a chronic dysregulation of NO metabolism in migraine sufferers. | migrainecollaborative.org |

Dermatological Applications (e.g., Skin Cancer, Sunscreen Protection)

The role of nitric oxide synthase inhibitors in dermatology has been investigated in preclinical models, particularly concerning skin cancer and protection from ultraviolet (UV) radiation damage. Nearly all skin cell types can produce NO, which is involved in various cutaneous processes, including the response to UV light nih.gov.

In the context of skin cancer, preclinical studies have shown that inhibiting iNOS can have anti-tumor effects. A selective iNOS inhibitor, L-NIL, was found to significantly inhibit the growth of human melanoma in an in vivo xenograft model nih.gov. This provides a strong preclinical basis for considering iNOS inhibition as a therapeutic approach for melanoma nih.gov.

Regarding protection from sun-induced damage, while not a "sunscreen" in the traditional sense, NOS inhibitors have shown potential in mitigating the effects of UV radiation. In a study on human skin, the intradermal injection of the NOS inhibitor L-NAME was shown to inhibit UVB-induced erythema (redness of the skin) sci-hub.se. This suggests that NO plays a role in the inflammatory response to UVB radiation and that blocking its production could reduce this acute damage. Additionally, in a hairless mouse model, the topical application of a neuronal NOS (nNOS) inhibitor was found to accelerate the recovery of the skin's barrier function after disruption, a process that can be exacerbated by environmental stressors like UV radiation nih.gov.

Clinical Research and Outcomes of Tilarginine Hydrochloride

Clinical Trial Design and Methodologies for Nitric Oxide Synthase Inhibition

The rationale for investigating nitric oxide synthase inhibitors stems from the understanding that excessive NO production contributes to the pathophysiology of certain shock states. In conditions like septic and cardiogenic shock, overproduction of NO leads to vasodilation, hypotension, and impaired tissue perfusion. taylorfrancis.com Clinical trials designed to evaluate NOS inhibitors like tilarginine (B1682903) have therefore sought to determine if blocking this pathway can improve hemodynamic stability and ultimately, patient outcomes.

Methodologies for these trials are typically rigorous, employing prospective, randomized, double-blind, placebo-controlled designs to minimize bias. nih.govnih.gov This structure is crucial for assessing the efficacy and safety of the intervention. In such trials, patients are randomly assigned to receive either the NOS inhibitor or a matching placebo, with neither the patients nor the investigators knowing which treatment is being administered. Key elements of these trial designs include:

Patient Population : Clearly defined inclusion and exclusion criteria to enroll a specific patient group, such as those with septic shock or cardiogenic shock complicating acute myocardial infarction. nih.govnih.gov

Intervention : Standardized administration of the investigational drug (e.g., tilarginine) compared against a placebo. nih.gov

Endpoints : Pre-specified primary and secondary outcomes to measure the drug's effect. Primary endpoints are often major clinical outcomes like all-cause mortality at a specific time point (e.g., 28 or 30 days). nih.govnih.gov Secondary endpoints may include hemodynamic parameters, duration of shock, and organ function. nih.gov

Efficacy and Safety Assessment in Septic Shock Syndromes

Clinical research into tilarginine for septic shock has yielded disappointing results, highlighting the complexity of targeting the nitric oxide pathway in this condition.

Phase III Trial Outcomes and Mortality Data

Large-scale clinical trials of tilarginine in patients with septic shock were halted prematurely due to unfavorable outcomes. One international randomized placebo-controlled trial was stopped because of an increased 28-day mortality rate in the group receiving the drug (59%) compared to the placebo group (49%). nih.gov The research indicated that therapy with L-N-monomethyl arginine (L-NMMA), or tilarginine, was associated with excess mortality, particularly at higher doses. nih.gov

Hemodynamic Alterations and Tissue Oxygenation Effects

The increased mortality observed in septic shock trials was likely a consequence of adverse hemodynamic changes induced by tilarginine. nih.gov While the inhibition of nitric oxide synthase was intended to reverse pathological vasodilation, the non-selective nature of tilarginine also led to detrimental effects. These included increased pulmonary vascular resistance and a decrease in cardiac output. nih.gov The ultimate result was a reduction in tissue oxygen delivery, which is critical in managing patients with septic shock who already suffer from impaired tissue perfusion. nih.govaccjournal.org

Analysis of Adverse Events and Associated Factors

The primary adverse events associated with tilarginine in septic shock were directly linked to its hemodynamic effects. The drug-induced reduction in cardiac output and tissue oxygenation likely contributed to the higher mortality rates observed in treatment arms. nih.gov These findings suggest that the non-selective inhibition of all NOS isoforms, including the endothelial NOS essential for maintaining vascular health, may be harmful in the context of sepsis. nih.gov

Efficacy and Safety Assessment in Cardiogenic Shock Complicating Myocardial Infarction

Following the outcomes in septic shock, research shifted to evaluate tilarginine in other shock states, such as cardiogenic shock following a heart attack, leading to a pivotal study in the field.

The TRIUMPH Study: Design and Primary Endpoints

The "Tilarginine Acetate (B1210297) Injection in a Randomized International Study in Unstable MI Patients With Cardiogenic Shock" (TRIUMPH) was a significant Phase III trial designed to assess the efficacy of tilarginine in this specific patient population. nih.govnih.gov The study was built on preliminary research suggesting that inhibiting excessive NO production could benefit these patients. nih.govcenterwatch.com

Key Design Features of the TRIUMPH Trial:

Study Type : International, multicenter, randomized, double-blind, placebo-controlled trial. nih.govnih.gov

Planned Enrollment : The study intended to enroll approximately 658 patients across 130 centers to have a 90% power to detect a 25% decrease in mortality. nih.govbioworld.com

Patient Population : Patients with acute myocardial infarction complicated by refractory cardiogenic shock, despite having the infarct-related artery opened. nih.govnih.gov

Intervention : Patients were randomized to receive either tilarginine acetate or a matching placebo. nih.govbioworld.com

Primary and Secondary Endpoints:

Primary Endpoint : The main outcome measured was all-cause mortality at 30 days post-randomization. nih.govcenterwatch.comclinicaltrials.gov

Secondary Endpoints : These included the resolution and duration of shock, New York Heart Association (NYHA) functional class at 30 days, and mortality at 6 months. nih.gov

The TRIUMPH trial was ultimately terminated early after enrolling 398 patients, based on a prespecified futility analysis which indicated that the drug was unlikely to show a benefit. nih.gov The results showed no significant difference in the primary endpoint of 30-day mortality between the tilarginine group (48%) and the placebo group (42%). nih.govnih.govnih.gov Similarly, there were no notable differences in secondary outcomes, including 6-month mortality. nih.gov Although tilarginine did produce a modest increase in blood pressure, this did not translate into improved survival. nih.govnih.gov

Table 1: TRIUMPH Study 30-Day Mortality Outcome

| Treatment Group | Number of Patients | 30-Day All-Cause Mortality | Risk Ratio (95% CI) | P-Value |

|---|---|---|---|---|

| Tilarginine | 201 | 48% | 1.14 (0.92-1.41) | .24 |

| Placebo | 180 | 42% |

Data sourced from the TRIUMPH randomized controlled trial. nih.gov

Mortality and Shock Resolution Outcomes

Clinical investigations into the efficacy of tilarginine hydrochloride, primarily through the large-scale TRIUMPH (Tilarginine Acetate Injection in a Randomized International Study in Unstable MI Patients With Cardiogenic Shock) trial, have provided key insights into its effects on mortality and shock resolution in patients with cardiogenic shock complicating acute myocardial infarction.

The primary endpoint of the TRIUMPH trial was 30-day all-cause mortality. The study was terminated early based on a prespecified futility analysis after enrolling 398 patients. clinicaltrials.gov The results indicated no statistically significant difference in 30-day mortality between the group receiving tilarginine and the placebo group. clinicaltrials.gov In the tilarginine group, 48% of patients (97 out of 201) experienced the primary outcome, compared to 42% in the placebo group (76 out of 180), yielding a risk ratio of 1.14. clinicaltrials.gov

Secondary outcomes, including 6-month mortality and shock resolution, also showed no significant benefit with tilarginine treatment. nih.gov At 6 months, the mortality rates were similar between the two groups. nih.gov The resolution of shock was observed in 66% of patients in the tilarginine group (133 out of 201) and 61% in the placebo group (110 out of 180). clinicaltrials.gov Furthermore, the median duration of shock was comparable between the two arms of the study. clinicaltrials.gov

| Outcome | Tilarginine Group | Placebo Group | Risk Ratio (95% CI) | P-value |

|---|---|---|---|---|

| 30-Day All-Cause Mortality | 48% (97/201) | 42% (76/180) | 1.14 (0.92-1.41) | 0.24 |

| Shock Resolution | 66% (133/201) | 61% (110/180) | - | 0.31 |

Hemodynamic Effects (e.g., Blood Pressure, Cardiac Output, Pulmonary Vascular Resistance)

This compound, as a non-selective nitric oxide synthase (NOS) inhibitor, was hypothesized to improve hemodynamic parameters in patients with cardiogenic shock by counteracting the excessive vasodilation associated with the condition. nih.gov Clinical trial data, particularly from the TRIUMPH study, demonstrated that tilarginine did have a measurable effect on blood pressure.

Patients treated with tilarginine experienced a greater increase in systolic blood pressure at 2 hours compared to those who received a placebo. researchgate.net Specifically, the tilarginine group showed a 12.0 mm Hg increase in systolic blood pressure, while the placebo group had a 7.0 mm Hg increase. researchgate.net However, this observed improvement in blood pressure did not translate into better clinical outcomes, as evidenced by the mortality and shock resolution data. nih.gov

| Hemodynamic Parameter | Tilarginine Group | Placebo Group | P-value |

|---|---|---|---|

| Increase in Systolic Blood Pressure at 2 hours | 12.0 mm Hg | 7.0 mm Hg | 0.001 |

Renal Function and Other Organ System Effects

The impact of this compound on renal function and other organ systems was a key consideration in its clinical evaluation, given the potential for widespread physiological effects from nitric oxide synthase inhibition. Preliminary, single-center studies had suggested a potential beneficial effect of NOS inhibition on renal function in patients with cardiogenic shock. nih.gov

However, the larger TRIUMPH trial did not substantiate these early findings. The study found no significant effect of tilarginine on renal function. researchgate.net The exclusion criteria for the TRIUMPH trial included patients with severe kidney disease, which may have influenced the observed outcomes related to renal function. nih.gov

Challenges and Limitations in Clinical Trial Design for this compound

The clinical development of this compound, and nitric oxide synthase inhibitors in general, has been fraught with challenges, many of which are reflected in the design and outcomes of the TRIUMPH trial.

A significant challenge lies in the complex pathophysiology of cardiogenic shock. The condition involves not only hemodynamic collapse but also a significant systemic inflammatory response. nih.gov Targeting a single pathway, such as nitric oxide production, with a non-selective inhibitor may not be sufficient to alter the course of this multifaceted syndrome. nih.gov The failure of tilarginine to improve outcomes despite a modest increase in blood pressure highlights the difficulty in using surrogate endpoints to predict clinical benefit in this patient population. nih.gov

The heterogeneity of the patient population with cardiogenic shock also poses a significant challenge for clinical trial design. clinicalresearch.com The severity of illness, the extent of myocardial damage, and the presence of comorbidities can all influence treatment response. The TRIUMPH trial enrolled a broad population of patients with cardiogenic shock complicating acute myocardial infarction, and it is possible that certain subgroups of patients may have responded differently to tilarginine.

Subgroup Analyses and Patient Stratification Considerations

In the TRIUMPH trial, randomization was stratified by patient age (<75 years vs. ≥75 years). researchgate.net An interesting finding from a subgroup analysis of hemodynamic effects was that the increase in systolic blood pressure with tilarginine tended to be more pronounced in patients aged 75 years or older. researchgate.net However, this observation did not translate into improved survival in this older age group.

Future research with nitric oxide synthase inhibitors in cardiogenic shock may benefit from more sophisticated patient stratification strategies. This could involve identifying biomarkers that predict which patients are most likely to have excessive nitric oxide production and are therefore more likely to respond to NOS inhibition. Such an approach could help to identify a more targeted patient population for future clinical trials.

Pharmacological Considerations of Tilarginine Hydrochloride

Target Specificity and Isoform Selectivity in Nitric Oxide Synthase Inhibition

Tilarginine (B1682903) hydrochloride, chemically known as N(G)-monomethyl-L-arginine (L-NMMA), is recognized as a non-selective inhibitor of the three primary isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). These enzymes, while sharing the function of converting L-arginine to L-citrulline and nitric oxide, differ in their localization, regulation, and the physiological roles of the NO they produce.

The inhibitory action of tilarginine hydrochloride is competitive with the substrate L-arginine, owing to its structural similarity. While it is broadly non-selective, research indicates some differences in its potency towards the various isoforms. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) provide insight into this relative selectivity. For instance, some studies report Ki values for rat nNOS and mouse iNOS to be approximately 0.18 µM and 6 µM, respectively, suggesting a higher potency for the neuronal isoform in these species. Other research has indicated IC50 values of 4.9 µM for nNOS, 6.6 µM for iNOS, and 3.5 µM for eNOS, highlighting a comparable but slightly more potent inhibition of eNOS and nNOS over iNOS. This lack of significant selectivity means that administration of this compound leads to a systemic reduction in NO synthesis, affecting all pathways regulated by these enzymes.

| NOS Isoform | Reported Inhibitory Values (this compound) | Species/Source |

|---|---|---|

| nNOS (NOS1) | Ki: ~0.18 µM, IC50: 4.1 µM, 4.9 µM | Rat, Cell-free assay |

| iNOS (NOS2) | Ki: ~6 µM, IC50: 6.6 µM | Rat, Mouse |

| eNOS (NOS3) | IC50: 3.5 µM | - |

Interaction with Endogenous Arginine Pathways and Metabolism

The pharmacological effects of this compound are intrinsically linked to the endogenous pathways of its target substrate, L-arginine. L-arginine is a semi-essential amino acid involved in numerous metabolic processes beyond nitric oxide synthesis, including the urea (B33335) cycle, and the production of creatine, proline, and polyamines. This compound directly competes with L-arginine for uptake by the same cationic amino acid transporters (CATs) that facilitate L-arginine's entry into cells. This competition can limit the intracellular availability of L-arginine for all its metabolic functions, not just for NO synthesis.

Once inside the cell, this compound competes with L-arginine for the active site of the NOS enzymes. The extent of this competitive inhibition is dependent on the relative concentrations of this compound and L-arginine. Consequently, co-administration of high doses of L-arginine can reverse the inhibitory effects of this compound on NO production.

This compound itself is a substrate for the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is also responsible for the metabolism of endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA). DDAH metabolizes this compound to L-citrulline and methylamine. The activity of DDAH can, therefore, influence the duration and intensity of NOS inhibition by this compound. A pharmacokinetic interaction has been observed where co-infusion with L-arginine led to a nearly two-fold increase in plasma levels of L-NMMA, suggesting that L-arginine may interfere with the transport and metabolism of this compound.

Systemic Physiological Effects of Nitric Oxide Modulation

By systemically inhibiting nitric oxide synthesis, this compound induces a range of physiological responses across multiple organ systems. Nitric oxide is a potent vasodilator and plays key roles in neurotransmission, immune function, and renal regulation. Its inhibition, therefore, has widespread consequences.

Cardiovascular System Responses

The most pronounced effects of this compound are observed in the cardiovascular system. Nitric oxide produced by eNOS is a primary regulator of vascular tone, and its inhibition leads to vasoconstriction and an increase in systemic vascular resistance. This results in a dose-dependent increase in blood pressure.

Administration of this compound has been shown to cause a significant increase in mean arterial pressure (MAP). For instance, in patients with cardiogenic shock, an intravenous bolus and infusion of L-NMMA led to a 43% increase in MAP within 10 minutes. This is accompanied by a decrease in cardiac index, which may be a reflex response to the increased afterload. However, in some cases, the cardiac index has been observed to gradually recover. Heart rate often decreases, likely as a baroreflex response to the elevation in blood pressure.

| Hemodynamic Parameter | Observed Effect of this compound | Magnitude of Change |

|---|---|---|

| Mean Arterial Pressure (MAP) | Increase | +10% to +43% |

| Systemic Vascular Resistance | Increase | +16% to +39.2% |

| Cardiac Index/Output | Decrease | -13% to -22% |

| Heart Rate | Decrease | ~17% decrease |

Renal System Responses

The renal vasculature is particularly sensitive to the inhibition of nitric oxide synthase. NO plays a crucial role in maintaining renal blood flow and modulating glomerular filtration. Administration of this compound leads to a reduction in renal plasma flow (RPF). Studies in healthy individuals have demonstrated a decrease in RPF by as much as 22% following L-NMMA infusion. The glomerular filtration rate (GFR) is also reduced, though to a lesser extent, with reported decreases of around 8%. These effects on renal hemodynamics can be reversed by the co-administration of L-arginine. In some contexts, such as cardiogenic shock, an increase in urine output has been observed following L-NMMA administration, which may be secondary to the improved systemic hemodynamics and renal perfusion pressure.

Inflammatory and Immune System Modulation

Nitric oxide is a key molecule in the inflammatory and immune responses. It is produced in large quantities by iNOS in immune cells like macrophages and has both pro- and anti-inflammatory effects depending on the context. As a non-selective NOS inhibitor, this compound can modulate these immune and inflammatory pathways.

In conditions characterized by excessive NO production, such as septic shock, the inhibition of NOS by this compound can counteract the profound vasodilation and hypotension. By increasing vascular tone, it can help to restore blood pressure in these patients. Furthermore, in vitro studies have shown that combining L-NMMA with antibiotics can enhance bacterial clearance by macrophages while simultaneously decreasing pro-inflammatory responses. This is achieved by reducing the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-1β. This suggests that by modulating NO levels, this compound can influence the balance of the immune response.

Drug-Drug Interactions Affecting Nitric Oxide Pathways

Given its mechanism of action, this compound has the potential for significant drug-drug interactions with other agents that affect the nitric oxide pathway or cardiovascular hemodynamics.

As a vasoconstrictor, this compound can potentiate the effects of other pressor agents, such as catecholamines (e.g., norepinephrine, epinephrine). In clinical settings where patients are receiving catecholamines for blood pressure support, the concurrent administration of a NOS inhibitor must be carefully managed to avoid excessive hypertension.

Conversely, the effects of this compound can be antagonized by drugs that promote nitric oxide production or mimic its effects. For example, organic nitrates (e.g., nitroglycerin) and other NO donors would counteract the vasoconstrictive effects of NOS inhibition.

There is also a potential for interaction with anticoagulants. Heparin, for instance, has been shown to interact with and inactivate nitric oxide, which could potentially alter the vascular effects of both heparin and NOS inhibitors. While specific interactions with this compound are not extensively documented, the shared pathway suggests a theoretical basis for such an interaction.

Furthermore, drugs that are metabolized by or interact with the same pathways as L-arginine could theoretically alter the efficacy of this compound. As previously mentioned, co-administration of L-arginine can reverse its effects.

Therapeutic Implications and Future Directions in Tilarginine Hydrochloride Research

Re-evaluation of Non-selective Nitric Oxide Synthase Inhibition Strategy

The initial therapeutic strategy centered on non-selective nitric oxide synthase (NOS) inhibition with compounds like tilarginine (B1682903) hydrochloride (L-NMMA) was grounded in the understanding that excessive nitric oxide (NO) production contributes to the pathophysiology of shock states. nih.gov In conditions such as septic and cardiogenic shock, overproduction of NO, primarily by the inducible NOS (iNOS) isoform, leads to profound vasodilation, hypotension, and reduced responsiveness to vasopressor agents. The logical approach, therefore, was to inhibit NO synthesis to restore vascular tone and improve hemodynamics.

Early clinical studies in patients with septic shock demonstrated that L-NMMA could produce a dose-dependent increase in mean arterial pressure, systemic vascular resistance, and pulmonary vascular resistance. nih.govoup.com These hemodynamic improvements seemed to validate the strategy. For instance, one study showed that L-NMMA increased systemic vascular resistance from 547 to 889 dyne·s·cm⁻⁵ and mean arterial blood pressure from 80.9 to 100.5 mm Hg. nih.govoup.com

However, this approach also led to a concerning decrease in cardiac output, raising questions about whether the improved blood pressure came at the cost of worsened tissue perfusion. nih.govnih.govoup.com Subsequent large-scale clinical trials in both septic shock and cardiogenic shock complicating myocardial infarction yielded disappointing results. A major trial in septic shock was terminated early due to an increase in mortality, particularly at higher doses of tilarginine. nih.gov The excess mortality was attributed to unfavorable hemodynamic changes, including decreased cardiac output and reduced tissue oxygen delivery. nih.gov

Similarly, the TRIUMPH trial, a large, randomized, placebo-controlled study, investigated tilarginine in patients with cardiogenic shock following myocardial infarction. nih.govresearchgate.net While the drug did produce a modest increase in blood pressure, it failed to reduce 30-day mortality, the primary endpoint. nih.govresearchgate.netnih.gov The study was stopped for futility, showing no difference in the resolution of shock or 6-month mortality. nih.govresearchgate.net These negative outcomes forced a critical re-evaluation of the non-selective NOS inhibition strategy, highlighting the clinical risks of broadly inhibiting all NOS isoforms. The beneficial physiological roles of constitutively expressed NOS isoforms, particularly endothelial NOS (eNOS), in maintaining organ perfusion and cardiovascular function were likely compromised, outweighing the benefits of inhibiting pathological iNOS overproduction.

| Clinical Trial Overview: Non-selective NOS Inhibition | |

| Condition | Septic Shock |

| Compound | Tilarginine (L-NMMA) |

| Observed Hemodynamic Effects | - Increased: Mean Arterial Pressure, Systemic Vascular Resistance nih.govoup.com- Decreased: Cardiac Output, Heart Rate nih.govoup.com |

| Outcome | Increased mortality observed in a Phase 3 trial, particularly at higher doses, leading to termination. nih.govmaastrichtuniversity.nl |

| Condition | Cardiogenic Shock (TRIUMPH Trial) |

| Compound | Tilarginine (L-NMMA) |

| Observed Hemodynamic Effects | Modest and transient increase in systolic blood pressure. nih.govnih.gov |

| Outcome | No reduction in 30-day or 6-month mortality; study terminated for futility. nih.govresearchgate.netnih.gov |

Potential for Selective Nitric Oxide Synthase Isoform Inhibition

The failures of non-selective NOS inhibition have shifted research focus toward the development of inhibitors that can selectively target specific NOS isoforms. bohrium.comutmb.edu The three primary isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—have distinct localizations, regulatory mechanisms, and physiological roles. maastrichtuniversity.nlutmb.edunih.gov

eNOS (NOS3): Primarily located in endothelial cells, eNOS produces low levels of NO that are crucial for maintaining normal vascular tone, preventing platelet aggregation, and inhibiting leukocyte adhesion. maastrichtuniversity.nlpatsnap.com Its activity is essential for cardiovascular health, and its inhibition is associated with hypertension and other adverse cardiovascular events. tandfonline.comnih.gov

nNOS (NOS1): Found predominantly in neuronal tissue, nNOS-derived NO functions as a neurotransmitter. nih.gov Overproduction of NO by nNOS has been implicated in the pathophysiology of neurodegenerative diseases. nih.govacs.orgtandfonline.com

iNOS (NOS2): Unlike the other isoforms, iNOS expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli like endotoxins and cytokines. ahajournals.org Once expressed, it produces large, sustained amounts of NO that contribute to the profound vasodilation and tissue damage seen in sepsis and other inflammatory conditions. ahajournals.orgnih.govpatsnap.com

This differentiation provides a strong rationale for isoform-selective inhibition. The ideal therapeutic strategy would be to inhibit the pathological overproduction of NO from iNOS (in inflammatory conditions) or nNOS (in neurotoxic contexts) while preserving the vital homeostatic functions of eNOS. bohrium.comutmb.eduahajournals.orgnih.gov Researchers have pursued several strategies to achieve this selectivity, including developing compounds that exploit subtle differences in the active sites of the isoforms. nih.govacs.org For example, compounds like L-N6-(1-iminoethyl)lysine (L-NIL) and aminoguanidine (B1677879) have shown a degree of selectivity for iNOS over the other isoforms. bohrium.comutmb.edunih.gov Similarly, significant effort has gone into designing highly selective nNOS inhibitors for potential use in treating neurodegenerative disorders, with some compounds achieving thousands-fold selectivity for nNOS over eNOS in preclinical studies. nih.govacs.orgnih.gov

| Nitric Oxide Synthase (NOS) Isoforms | |||

| Isoform | Primary Location | Regulation | Primary Function/Role |

| nNOS (NOS1) | Neuronal tissue | Constitutive, Ca²⁺/calmodulin-dependent | Neurotransmission |

| iNOS (NOS2) | Immune cells (e.g., macrophages), various others | Inducible by cytokines, endotoxins | Host defense, inflammation, septic shock pathophysiology |

| eNOS (NOS3) | Endothelial cells | Constitutive, Ca²⁺/calmodulin-dependent | Vasodilation, regulation of blood pressure, anti-platelet aggregation |

Tilarginine Hydrochloride as a Biochemical and Research Tool

Beyond its therapeutic applications, this compound (L-NMMA) is a valuable tool in biochemical and physiological research. As a competitive inhibitor of all three NOS isoforms, it allows scientists to investigate the role of NO in a wide array of biological processes. nih.govbiotium.com By administering L-NMMA and observing the resulting physiological changes, researchers can infer the functions of endogenously produced NO.

For example, the localized intra-arterial infusion of L-NMMA is a common experimental model used to study NO-mediated vascular function in humans. nih.gov This technique has been instrumental in demonstrating the role of NO in exercise-induced hyperemia and in revealing how conditions like aging are associated with reduced NO bioavailability. nih.gov In such studies, blocking NO production with L-NMMA attenuates the normal vasodilatory response, quantifying the contribution of the NO pathway to vascular control. nih.gov

L-NMMA and other arginine-based inhibitors like L-NAME (N(G)-nitro-L-arginine methyl ester) are widely used in both in vitro and in vivo experimental models to:

Elucidate the contribution of NO to synaptic plasticity and neurotransmission in the brain.

Investigate the role of NO in immune cell function and inflammatory responses.

Study the mechanisms of blood pressure regulation and endothelial function. nih.gov

Characterize the enzymatic properties and structure of the NOS isoforms themselves. uwaterloo.ca

Emerging Research Areas and Unexplored Pathophysiological Contexts

While initial clinical research on tilarginine focused heavily on shock, the diverse roles of nitric oxide suggest potential applications for NOS inhibitors in a variety of other diseases. nih.govpatsnap.com The overproduction of NO is a feature of numerous pathological processes, opening new avenues for investigation.

Neurodegenerative Diseases: Excessive NO production by nNOS is implicated in excitotoxicity and neuronal cell death, which are hallmarks of conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). tandfonline.comnih.govtandfonline.compatsnap.com Consequently, the development of selective nNOS inhibitors is a promising therapeutic strategy to mitigate neurotoxic effects while avoiding the cardiovascular side effects of eNOS inhibition. nih.govacs.orgnih.gov

Inflammatory and Autoimmune Disorders: Chronic inflammation, a key feature of diseases such as rheumatoid arthritis and inflammatory bowel disease, often involves the upregulation of iNOS and sustained, damaging production of NO. patsnap.compatsnap.com Selective iNOS inhibitors could potentially reduce inflammation and tissue damage in these contexts. patsnap.com

Oncology: The role of NO in cancer is complex and context-dependent; it can have both tumor-promoting and tumor-inhibiting effects. patsnap.compatsnap.com In some cancers, NO produced by iNOS can promote angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis. patsnap.com In these cases, selective iNOS inhibition might serve as a complementary therapy to starve tumors of their blood supply. patsnap.com

These emerging areas represent a shift away from the acute, systemic application of non-selective inhibitors toward more nuanced, targeted approaches. The key will be to match the specific pathophysiology of the disease with a highly selective inhibitor to maximize therapeutic benefit and minimize off-target effects.

Challenges in Translational Research and Clinical Development

The journey of tilarginine from a promising concept to a clinical disappointment highlights significant challenges in the translational research and clinical development of NOS inhibitors. nih.govbohrium.com These hurdles are multifaceted and stem from the fundamental biology of nitric oxide and the complexity of the diseases being treated.

The Double-Edged Sword of NO: Nitric oxide has both protective physiological functions and destructive pathological effects. maastrichtuniversity.nl This duality means that non-selective inhibition is inherently risky. The failure of tilarginine in shock trials demonstrated that the detrimental effects of blocking eNOS-mediated organ perfusion could not be separated from the intended benefit of reversing iNOS-mediated vasodilation. nih.gov

Complexity of Clinical Syndromes: Sepsis and cardiogenic shock are highly heterogeneous syndromes. nih.govmdpi.com Patients vary widely in terms of the source of infection, their inflammatory response, their underlying health status, and the stage of their illness. nih.govmdpi.com This heterogeneity makes it incredibly difficult to design clinical trials. A therapy like NOS inhibition might be beneficial only in a specific subset of patients or at a particular time point in the disease progression, a nuance that is often lost in broad, large-scale trials. nih.govappliedclinicaltrialsonline.com

Difficulty in Achieving In Vivo Selectivity: While many compounds show high isoform selectivity in cell-free enzymatic assays, achieving this same level of selectivity in a whole organism is much more challenging. nih.gov Pharmacokinetics, tissue distribution, and metabolism can all affect a drug's performance, and a compound that is selective in the lab may act more broadly in a patient. nih.gov

Lack of Predictive Biomarkers: A major limitation in clinical trials for sepsis and other complex conditions is the absence of reliable biomarkers to guide therapy. mdpi.com There is currently no routine method to identify which patients are overproducing NO to a pathological extent and would therefore be the most likely to benefit from NOS inhibition. This inability to enrich the trial population with likely responders makes it harder to demonstrate efficacy. jmir.org

Future Research Methodologies and Study Designs

Overcoming the challenges in developing NOS inhibitors requires more sophisticated research methodologies and innovative clinical trial designs. Future efforts are likely to incorporate several key strategies:

Advanced Drug Design: The focus will remain on developing highly selective inhibitors, particularly for iNOS and nNOS. acs.org Structure-based drug design, computational chemistry, and fragment-based screening are powerful techniques being used to create novel compounds with improved potency and selectivity. nih.govtandfonline.com

Biomarker-Guided Therapy: Future clinical trials should incorporate biomarkers to enable a precision medicine approach. This could involve measuring levels of NO metabolites (nitrite/nitrate), enzymes like iNOS, or downstream signaling molecules in patients to identify a target population for enrichment. mdpi.com This would move away from the "one-size-fits-all" approach that has previously failed. jmir.org

Novel Imaging Techniques: The development of non-invasive methods to measure NO production and distribution in real-time would be a significant breakthrough. Techniques like magnetic resonance imaging (MRI) with NO-sensitive contrast agents and electron paramagnetic resonance (EPR) spectroscopy are being explored to visualize NO signaling in vivo. bohrium.comsemanticscholar.orgnih.govnih.gov These tools could help researchers understand disease mechanisms and confirm target engagement by inhibitor drugs in clinical studies.

Innovative Clinical Trial Designs: Instead of traditional, large-scale randomized controlled trials, future studies may utilize adaptive designs. These designs allow for modifications to the trial protocol—such as adjusting the dose or focusing on a responsive subgroup—based on interim data analysis. Furthermore, "basket trials" could test a single selective inhibitor across multiple diseases that share a common pathophysiology (e.g., iNOS overexpression).

By integrating these advanced methodologies, researchers hope to finally harness the therapeutic potential of NOS inhibition in a safe and effective manner, learning from the critical lessons provided by the study of this compound.

Q & A

Q. What are the primary pharmacological mechanisms of Tilarginine hydrochloride in cardiovascular research, and how can they be experimentally validated?

this compound, a nitric oxide synthase (NOS) inhibitor, is studied for its role in modulating vascular tone and ischemic injury. To validate its mechanisms, researchers should:

- Use in vitro models (e.g., endothelial cell cultures) to measure NOS activity via spectrophotometric assays quantifying L-citrulline production .

- Conduct in vivo ischemia-reperfusion models (e.g., rodent myocardial infarction) with hemodynamic monitoring to assess cardiac output and infarct size .

- Validate findings with Western blotting or immunohistochemistry to quantify NOS isoform expression .

Q. Which analytical techniques are recommended to assess this compound’s purity and stability in physiological buffers?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 220 nm, as per pharmacopeial methods for related arginine analogs. Adjust mobile phase (e.g., acetonitrile:phosphate buffer) to resolve degradation products .

- Mass Spectrometry (MS) : Confirm molecular integrity via LC-MS/MS in positive ion mode, monitoring for deamination or hydrolysis byproducts .

- Stability Testing : Incubate solutions at 37°C and pH 7.4, sampling at intervals (0, 24, 48 hrs) to quantify degradation kinetics .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in cardiogenic shock?

- Rodent Models : Induce acute myocardial infarction via coronary artery ligation, administer this compound intravenously, and measure left ventricular pressure-volume loops .

- Large Animal Models : Use porcine cardiogenic shock models with invasive hemodynamic monitoring (e.g., Swan-Ganz catheter) to replicate clinical conditions .

- Include controls receiving NOS substrates (e.g., L-arginine) to confirm mechanism-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

- Meta-Analysis : Pool data from studies using standardized endpoints (e.g., infarct size, mortality rate) and adjust for variables like dosage, timing, and model specificity .

- Sensitivity Analysis : Test whether efficacy differences arise from variations in NOS isoform expression (e.g., iNOS vs. eNOS) using knockout models .

- Dose-Response Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows minimizing off-target effects .

Q. What methodological strategies improve the synthesis of this compound to achieve >95% purity?

- Stepwise Purification : After coupling ornithine with methylcarbamimidoyl groups, use ion-exchange chromatography to isolate the hydrochloride salt .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to enhance crystal yield and purity .

- Quality Control : Validate each synthesis step with thin-layer chromatography (TLC) and NMR to detect intermediates or byproducts .

Q. How should pharmacokinetic studies be designed to account for this compound’s variable metabolic pathways?

- Tracer Studies : Use radiolabeled (e.g., ¹⁴C) this compound to track distribution in plasma, urine, and tissues via scintillation counting .

- Enzyme Profiling : Incubate the compound with liver microsomes to identify cytochrome P450 isoforms responsible for metabolism .

- Population PK Modeling : Incorporate covariates like renal/hepatic function to predict inter-individual variability in clinical trials .

Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on vascular resistance?

- Mixed-Effects Models : Account for repeated measurements in longitudinal hemodynamic datasets .

- ANOVA with Post Hoc Tests : Compare means across dosage groups while controlling for false discovery rates .

- Nonlinear Regression : Fit dose-response curves using the Hill equation to estimate EC₅₀ and efficacy thresholds .

Q. How can researchers ensure reproducibility when reporting this compound’s preclinical data?

- Detailed Methodologies : Follow NIH guidelines for animal studies, including randomization, blinding, and sample size justification .

- Raw Data Sharing : Deposit HPLC chromatograms, hemodynamic traces, and statistical code in public repositories (e.g., Figshare) .

- Negative Controls : Report results from vehicle-only groups and sham-operated animals to contextualize treatment effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.